2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
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Overview
Description
2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[32It is primarily used for the treatment of uncomplicated urinary tract infections caused by susceptible isolates of Escherichia coli, Proteus mirabilis, and Staphylococcus saprophyticus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pivmecillinam hydrochloride involves the esterification of mecillinam with pivaloyloxymethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of pivmecillinam hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and safety of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
Pivmecillinam hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in pivmecillinam hydrochloride can be hydrolyzed to release mecillinam, the active antibiotic.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Oxidation and Reduction: Strong oxidizing or reducing agents can induce these reactions.
Substitution: Nucleophiles can attack the ester or amide groups, leading to substitution reactions.
Major Products Formed
Hydrolysis: Mecillinam is the primary product formed from the hydrolysis of pivmecillinam hydrochloride.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Pivmecillinam hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound for studying ester hydrolysis and other chemical reactions.
Biology: Investigated for its antibacterial properties and mechanism of action against Gram-negative bacteria.
Medicine: Primarily used for treating urinary tract infections. Research is ongoing to explore its efficacy against other bacterial infections.
Industry: Used in the pharmaceutical industry for the production of mecillinam-based antibiotics.
Mechanism of Action
Pivmecillinam hydrochloride exerts its effects by being hydrolyzed to mecillinam, which then inhibits bacterial cell wall synthesis. Mecillinam targets penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Pivampicillin: Another prodrug that releases ampicillin upon hydrolysis.
Cefditoren pivoxil: A cephalosporin antibiotic that releases cefditoren upon hydrolysis.
Uniqueness
Pivmecillinam hydrochloride is unique due to its specific activity against Gram-negative bacteria and its use as a prodrug to enhance the oral bioavailability of mecillinam. Unlike other similar compounds, pivmecillinam hydrochloride is primarily used for urinary tract infections and has a distinct mechanism of action targeting PBPs .
Properties
Molecular Formula |
C14H23ClN2O5S |
---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H22N2O5S.ClH/c1-13(2,3)12(19)21-6-20-11(18)8-14(4,5)22-10-7(15)9(17)16(8)10;/h7-8,10H,6,15H2,1-5H3;1H |
InChI Key |
CWYYGKKFQLPVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl |
Origin of Product |
United States |
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